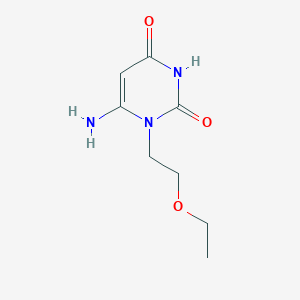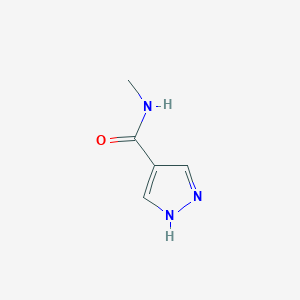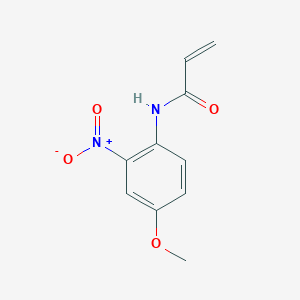![molecular formula C6H14ClNO B1371211 1-[Ethyl(methyl)amino]acetone hydrochloride CAS No. 1158315-95-7](/img/structure/B1371211.png)
1-[Ethyl(methyl)amino]acetone hydrochloride
Descripción general
Descripción
1-[Ethyl(methyl)amino]acetone hydrochloride is a chemical compound with the CAS Number: 1158315-95-7 . It has a molecular weight of 151.64 and its molecular formula is C6H13NO HCl . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-[Ethyl(methyl)amino]acetone hydrochloride is 1S/C6H13NO.ClH/c1-4-7(3)5-6(2)8;/h4-5H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-[Ethyl(methyl)amino]acetone hydrochloride is a solid at room temperature . It has a molecular weight of 151.64 and its molecular formula is C6H13NO HCl .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- The compound has been utilized in various chemical syntheses and reactions. For instance, it serves as a precursor in the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, indicating its versatility in creating nonracemic derivatives with specific amino acid moieties (Vlasova et al., 2015). Similarly, it's involved in the synthesis of substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showcasing its role in creating compounds with potential biological activities (Faty et al., 2010).
Antimicrobial Activities :
- Its derivatives have been explored for antimicrobial properties. A study involving the synthesis of new quinazolines demonstrated that these derivatives exhibit significant antibacterial and antifungal activities against various pathogens, highlighting its potential in antimicrobial drug development (Desai et al., 2007).
Catalysis and Material Science :
- The compound finds applications in the field of catalysis and material science. For example, dinuclear oxophenoxovanadates incorporating 1-[Ethyl(methyl)amino]acetone hydrochloride have been synthesized, exhibiting distinctive EPR spectra and mixed-valence properties, which could be crucial in catalytic processes and the development of new materials (Mondal et al., 2005).
Organic Chemistry and Pharmaceutical Intermediates :
- It plays a significant role in organic chemistry, serving as a key intermediate in the synthesis of diverse organic compounds. Studies have demonstrated its involvement in the synthesis of β-aminoketones of the adamantane series and the amino protection of L-Homoserine lactone hydrochloride, emphasizing its utility in producing complex organic molecules (Makarova et al., 2002); (Jin, 2010).
Propiedades
IUPAC Name |
1-[ethyl(methyl)amino]propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-7(3)5-6(2)8;/h4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSCNZOWISAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Ethyl(methyl)amino]acetone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)





![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)


![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)